Tert-butyl 4-(thiomorpholine-4-carbonyl)piperidine-1-carboxylate

Description

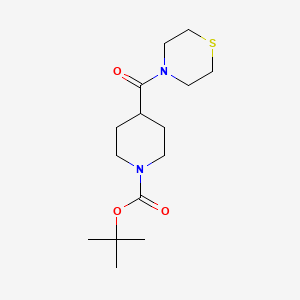

Tert-butyl 4-(thiomorpholine-4-carbonyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group at the 1-position and a thiomorpholine-4-carbonyl moiety at the 4-position. Thiomorpholine, a six-membered heterocyclic ring containing one sulfur and one nitrogen atom, distinguishes this compound from morpholine-based analogs. The tert-butyl group enhances steric protection of the piperidine nitrogen, improving stability during synthetic procedures.

Properties

IUPAC Name |

tert-butyl 4-(thiomorpholine-4-carbonyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3S/c1-15(2,3)20-14(19)17-6-4-12(5-7-17)13(18)16-8-10-21-11-9-16/h12H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXCYRCQBCQOAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(thiomorpholine-4-carbonyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine and thiomorpholine precursors. The reaction conditions often include the use of protecting groups, such as the tert-butyl group, to ensure selective reactions at specific sites on the molecule. Common reagents used in these synthetic routes include sodium hydride, tert-butyl bromoacetate, and thiomorpholine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(thiomorpholine-4-carbonyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Tert-butyl 4-(thiomorpholine-4-carbonyl)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(thiomorpholine-4-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs include:

*Calculated based on molecular formula.

Key Observations :

- Thiomorpholine vs. Benzoyl/Thiazolyl Groups : The thiomorpholine moiety introduces sulfur, which may enhance hydrogen bonding or metal coordination compared to purely aromatic substituents (e.g., 4-chlorobenzoyl) .

- Reactivity : The formyl group in the thiazole derivative (compound from ) offers a reactive handle for further functionalization, unlike the stable thiomorpholine or aryl groups .

Physicochemical Properties

- Solubility : Thiomorpholine derivatives are generally more polar than aryl-substituted analogs (e.g., 4-methylphenyl in ) due to sulfur’s electronegativity and hydrogen-bonding capacity.

- Stability : The tert-butyl group in all analogs protects the piperidine nitrogen from oxidation or protonation, critical for maintaining integrity during synthesis .

Biological Activity

Tert-butyl 4-(thiomorpholine-4-carbonyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 252.37 g/mol

- CAS Number : 203520-03-0

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may modulate pathways involved in:

- Neurotransmission : Potentially acting as a modulator for neurotransmitter receptors.

- Cell Proliferation : Influencing pathways that regulate cell growth and apoptosis.

Biological Activity Overview

The biological activities reported for this compound include:

| Activity | Description |

|---|---|

| Antitumor Activity | Exhibited cytotoxic effects against various cancer cell lines in vitro. |

| Antimicrobial Effects | Demonstrated effectiveness against certain bacterial strains. |

| Neuroprotective Properties | Showed potential in protecting neuronal cells from oxidative stress. |

Case Studies and Research Findings

-

Antitumor Activity

- A study evaluated the cytotoxic effects of the compound on human cancer cell lines, including breast and lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting moderate potency against these cell lines.

-

Antimicrobial Efficacy

- In vitro assays revealed that this compound exhibited antimicrobial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

-

Neuroprotective Effects

- Research involving neuronal cultures exposed to oxidative stress showed that the compound could reduce cell death by up to 40% compared to untreated controls, indicating its potential as a neuroprotective agent.

Discussion

The diverse biological activities of this compound suggest its potential as a lead compound for drug development. Its antitumor and antimicrobial properties are particularly noteworthy, warranting further investigation into its mechanisms of action and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.